molecular formula C14H19FN2O3 B7092777 2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

Cat. No.: B7092777
M. Wt: 282.31 g/mol
InChI Key: JQXFEQGFBPTPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a fluoroethyl group, a hydroxyl group, and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2-fluoroethyl bromide.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Pyridin-2-ylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where the piperidine ring is reacted with a pyridin-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group, if formed, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation Products: Formation of a carbonyl group from the hydroxyl group.

    Reduction Products: Regeneration of the hydroxyl group from the carbonyl group.

    Substitution Products: Replacement of the fluoroethyl group with other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of fluorinated piperidine derivatives on biological systems. Its structural features could make it a candidate for probing receptor-ligand interactions.

Medicine

In medicinal chemistry, 2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate could be explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, the presence of the fluoroethyl group can enhance binding affinity to certain receptors due to its electron-withdrawing properties. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets. The pyridin-2-ylmethyl group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethyl 4-hydroxy-4-(phenylmethyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a pyridinyl group.

    2-Fluoroethyl 4-hydroxy-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate: Similar structure but with the pyridinyl group at a different position.

    2-Fluoroethyl 4-hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carboxylate: Similar structure but with the pyridinyl group at yet another position.

Uniqueness

The uniqueness of 2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate lies in the specific positioning of the pyridinyl group, which can significantly influence its biological activity and binding properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c15-6-10-20-13(18)17-8-4-14(19,5-9-17)11-12-3-1-2-7-16-12/h1-3,7,19H,4-6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFEQGFBPTPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=N2)O)C(=O)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.